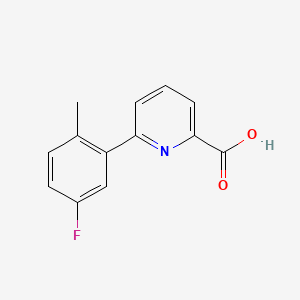

6-(5-Fluoro-2-methylphenyl)picolinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-5-6-9(14)7-10(8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEALANGWKJAJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687214 | |

| Record name | 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-76-7 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(5-fluoro-2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(5-Fluoro-2-methylphenyl)picolinic Acid: A Versatile Building Block for Chemical Innovation

This guide provides a comprehensive technical overview of 6-(5-Fluoro-2-methylphenyl)picolinic acid, a specialized chemical intermediate with significant potential in research and development. Addressed to researchers, scientists, and professionals in drug discovery and agrochemical synthesis, this document synthesizes the available chemical data and contextualizes its potential applications based on established principles of medicinal and process chemistry.

Introduction: Unveiling a Niche Chemical Entity

6-(5-Fluoro-2-methylphenyl)picolinic acid (CAS No. 1261896-76-7) is a substituted aromatic carboxylic acid belonging to the pyridine family. While extensive biological studies on this specific molecule are not yet prevalent in public literature, its structural motifs—a fluorinated phenyl group attached to a picolinic acid core—position it as a high-value building block. Such compounds are instrumental in the synthesis of complex molecules designed for specific biological activities. The strategic placement of the fluoro and methyl groups on the phenyl ring, combined with the chelating ability of the picolinic acid moiety, offers a unique combination of steric and electronic properties for molecular design. One supplier has categorized it as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities.[1]

The pyridine core is a well-established scaffold in numerous pharmaceuticals, and the inclusion of fluorine can substantially enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[2] This guide will delve into the known chemical profile of 6-(5-Fluoro-2-methylphenyl)picolinic acid, propose a theoretical synthetic route, and explore its prospective applications based on the functional significance of its constituent parts.

Chemical and Physical Profile

A precise understanding of a compound's properties is fundamental to its application in synthesis and research. The key identifiers and physicochemical properties of 6-(5-Fluoro-2-methylphenyl)picolinic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1261896-76-7 | [1] |

| Molecular Formula | C13H10FNO2 | [1] |

| Molecular Weight | 231.22 g/mol | |

| Purity | ≥96% | [1] |

| SMILES Code | O=C(O)C1=NC(C2=CC(F)=CC=C2C)=CC=C1 | |

| Storage | Sealed in dry, 2-8°C or Room temperature | [3] |

| Physical Form | Solid | |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501 |

Note: Hazard and precautionary statements are based on GHS classifications and should be consulted in detail from the supplier's safety data sheet (SDS).

Proposed Synthesis Pathway

A hypothetical retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of the target molecule.

A plausible forward synthesis could be as follows:

-

Protection and Halogenation of Picolinic Acid: Picolinic acid would first be esterified (e.g., to its methyl or ethyl ester) to protect the carboxylic acid functionality. The resulting picolinate ester would then undergo selective halogenation (e.g., bromination or chlorination) at the 6-position.

-

Preparation of the Organometallic Reagent: Concurrently, 1-bromo-5-fluoro-2-methylbenzene would be converted into its corresponding boronic acid or stannane derivative. For the boronic acid, this typically involves reaction with a diboron ester in the presence of a palladium catalyst.

-

Cross-Coupling Reaction: The 6-halopicolinate ester and the (5-fluoro-2-methylphenyl)boronic acid (or stannane) would then be reacted under Suzuki (or Stille) cross-coupling conditions. This reaction is typically catalyzed by a palladium complex with a suitable ligand and base.

-

Deprotection: The final step would involve the hydrolysis of the ester group to yield the desired 6-(5-Fluoro-2-methylphenyl)picolinic acid.

This proposed pathway is illustrative and would require empirical optimization of reaction conditions, catalysts, and purification methods.

Potential Applications in Research and Development

The utility of 6-(5-Fluoro-2-methylphenyl)picolinic acid can be inferred from the functional roles of its constituent moieties in established chemical and biological contexts.

Pharmaceutical Research

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[2] The picolinic acid functionality, in particular, is a bidentate chelating agent, which can be crucial for interacting with metalloenzymes.

-

Protein Degradation: As suggested by its classification as a "Protein Degrader Building Block," this molecule is likely intended for the synthesis of PROTACs.[1] In a PROTAC, a ligand for a target protein is connected via a linker to a ligand for an E3 ubiquitin ligase. The picolinic acid moiety could be a precursor to a ligand for either the target protein or the E3 ligase, or it could be part of the linker itself.

-

Enzyme Inhibition: The structural features of this molecule are reminiscent of scaffolds used in the development of kinase inhibitors and other enzyme-targeted therapeutics. The fluorinated phenyl group can form specific interactions within an enzyme's active site, potentially enhancing potency and selectivity.

-

Antimicrobial and Antiviral Agents: Picolinic acid itself is an endogenous metabolite of tryptophan with known anti-infective and immunomodulatory properties.[4] Derivatives of nicotinic acid have shown promise as antimicrobial agents.[4][5] It is plausible that 6-(5-Fluoro-2-methylphenyl)picolinic acid could serve as a starting point for novel anti-infective drugs.

Agrochemical Synthesis

Substituted picolinic acids are also important in the agrochemical industry. They form the basis of certain herbicides and fungicides. The introduction of a fluorinated phenyl group can modulate the compound's spectrum of activity, environmental persistence, and metabolic profile in plants and soil.[2]

The workflow for utilizing this building block in a drug discovery or agrochemical development pipeline is visualized below:

Caption: High-level workflow for library synthesis.

Experimental Protocols for Quality Control

For any application, verifying the identity and purity of the starting material is paramount. The following are standard protocols for the quality control of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure.

-

Protocol:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR signals: Aromatic protons on both the pyridine and phenyl rings, a methyl singlet, and a carboxylic acid proton (which may be broad or exchangeable).

-

Expected ¹³C NMR signals: Carbons of the two aromatic rings, the methyl group, and the carboxyl group.

-

Expected ¹⁹F NMR signal: A single resonance corresponding to the fluorine atom, likely showing coupling to adjacent protons.

-

-

Causality: Each unique proton, carbon, and fluorine atom in the molecule will produce a distinct signal in the respective NMR spectrum, and their chemical shifts and coupling patterns provide a fingerprint of the molecular structure.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight.

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer.

-

Expected Result: In positive ion mode, a peak corresponding to [M+H]⁺ at m/z 232.22. In negative ion mode, a peak for [M-H]⁻ at m/z 230.22. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

-

Causality: MS provides a highly accurate measurement of the mass-to-charge ratio of the ionized molecule, which directly corresponds to its molecular weight and elemental formula.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Protocol:

-

Develop a suitable reversed-phase HPLC method (e.g., using a C18 column).

-

The mobile phase will typically be a gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated.

-

Detection is typically performed using a UV detector, monitoring at a wavelength where the aromatic rings absorb (e.g., 254 nm).

-

Expected Result: A single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

-

Causality: HPLC separates components of a mixture based on their differential partitioning between the stationary and mobile phases. This allows for the quantification of the main compound relative to any impurities.

Conclusion and Future Perspectives

6-(5-Fluoro-2-methylphenyl)picolinic acid represents a promising, albeit understudied, chemical entity. Its structural features suggest significant potential as a versatile building block in the synthesis of novel pharmaceuticals, particularly in the burgeoning field of targeted protein degradation, as well as in the development of new agrochemicals.

The lack of extensive public data on its biological activities underscores the opportunity for further research. Future investigations should focus on its synthesis and subsequent incorporation into libraries of diverse compounds for screening in various biological assays. Elucidating the biological profile of derivatives of this scaffold could unlock new avenues for therapeutic intervention and crop protection. As with any research chemical, its handling and use should be guided by a thorough review of the supplier's safety data sheet and adherence to laboratory safety protocols.

References

-

PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. 2024. [Link]

-

MDPI. Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Molecules. 2021. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. 2022. [Link]

- Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

-

ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

-

PubMed. Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. [Link]

-

PubMed. Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. [Link]

- Google Patents. US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl).

- Google Patents. CN101418005B - Novel method for synthesizing prulifloxacin.

-

National Center for Biotechnology Information. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]nih.gov/pmc/articles/PMC11721005/)

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [mdpi.com]

- 5. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(5-Fluoro-2-methylphenyl)picolinic Acid: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

6-(5-Fluoro-2-methylphenyl)picolinic acid is a specialized heterocyclic carboxylic acid that has emerged as a valuable building block in the field of medicinal chemistry. Its unique structural features, combining a picolinic acid scaffold with a substituted phenyl ring, make it a key intermediate in the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its burgeoning role in innovative therapeutic modalities, particularly in the realm of targeted protein degradation.

The picolinic acid core is a well-established pharmacophore found in numerous therapeutic agents, valued for its chelating properties and its ability to act as a bioisostere for other functional groups. The strategic incorporation of a 5-fluoro-2-methylphenyl substituent introduces specific steric and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide a handle for further functionalization or create specific steric interactions within a biological target.

Notably, 6-(5-Fluoro-2-methylphenyl)picolinic acid has been identified as a Protein Degrader Building Block [1]. This classification places it at the forefront of the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic strategy that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins[2][3].

Chemical Structure and Properties

The fundamental characteristics of 6-(5-Fluoro-2-methylphenyl)picolinic acid are summarized below. While exhaustive experimental data for this specific molecule is not widely published, the provided information is based on data from chemical suppliers and established chemical principles.

Chemical Structure:

Caption: Chemical structure of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1261896-76-7 | [1][4] |

| Molecular Formula | C13H10FNO2 | [1][4] |

| Molecular Weight | 231.22 g/mol | [1][4] |

| Purity | ≥96% | [1] |

| Storage | Sealed in dry, 2-8°C | [4] |

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for 6-(5-fluoro-2-methylphenyl)picolinic acid is not extensively documented in publicly available literature, a plausible and widely utilized synthetic strategy for this class of compounds is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for the creation of biaryl compounds.

A general, logical workflow for the synthesis is outlined below. This protocol is based on established methodologies for the synthesis of 6-aryl-picolinates[5].

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Experimental Protocol (Hypothetical):

Step 1: Suzuki-Miyaura Coupling

-

To a reaction vessel, add a 6-halopicolinic acid ester (e.g., methyl 6-chloropicolinate), (5-fluoro-2-methylphenyl)boronic acid (1.1 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

-

Degas the chosen solvent system (e.g., a mixture of 1,4-dioxane and water) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(5-fluoro-2-methylphenyl)picolinate ester.

Step 2: Saponification (Hydrolysis)

-

Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2.0 equivalents).

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

-

The product, 6-(5-fluoro-2-methylphenyl)picolinic acid, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable base is critical for the efficiency of the Suzuki-Miyaura coupling. The subsequent hydrolysis under basic conditions is a standard and reliable method for converting esters to carboxylic acids.

Pharmacological Profile and Applications in Drug Discovery

The primary interest in 6-(5-fluoro-2-methylphenyl)picolinic acid within the drug discovery landscape stems from its role as a building block for PROTACs[1].

Targeted Protein Degradation (TPD) and PROTACs

Targeted protein degradation is a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins[2]. PROTACs are heterobifunctional molecules that facilitate this process. They consist of three key components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase-recruiting ligand.

-

A linker that connects the warhead and the E3 ligase ligand[3][6].

By bringing the POI and an E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome[7].

Role of 6-(5-Fluoro-2-methylphenyl)picolinic acid in PROTACs

6-(5-Fluoro-2-methylphenyl)picolinic acid can be incorporated into the "warhead" portion of a PROTAC. The carboxylic acid group provides a convenient attachment point for a linker, which would then be connected to an E3 ligase ligand. The 6-(5-fluoro-2-methylphenyl) moiety would be responsible for binding to the target protein. The specific structural features of this group can be tailored to achieve high affinity and selectivity for a particular protein of interest.

Logical Relationship in PROTAC Assembly:

Caption: Assembly of a PROTAC molecule utilizing 6-(5-Fluoro-2-methylphenyl)picolinic acid.

The development of libraries of such building blocks is crucial for the rapid and efficient synthesis and screening of numerous PROTAC candidates to identify those with optimal degradation activity for a specific target.

Safety and Handling

Given the limited publicly available, specific toxicological data for 6-(5-fluoro-2-methylphenyl)picolinic acid, it is imperative to handle this compound with the appropriate precautions for a research chemical of unknown toxicity. The following safety information is based on the GHS hazard statements provided by chemical suppliers[4].

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Store in a tightly sealed container in a dry, cool place (2-8°C) as recommended[4].

Conclusion

6-(5-Fluoro-2-methylphenyl)picolinic acid represents a significant building block for the advancement of modern drug discovery. Its well-defined structure, combined with the strategic placement of fluoro and methyl substituents, offers medicinal chemists a versatile tool for the synthesis of novel therapeutic agents. Its primary application as a precursor for the "warhead" component of PROTACs underscores its importance in the rapidly evolving field of targeted protein degradation. While comprehensive experimental data on its properties and biological activity are still emerging, the foundational information and logical synthetic pathways outlined in this guide provide a solid framework for researchers and scientists to effectively utilize this compound in their quest for next-generation therapeutics. As the landscape of "undruggable" targets continues to be challenged by innovative approaches like TPD, the demand for and understanding of such specialized chemical building blocks will undoubtedly continue to grow.

References

-

Al-Horani RA. Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert Opin Ther Patents. 2020;30:39–55. [Link]

-

American Elements. 6-(5-Fluoro-2-methylphenyl)picolinic acid, min 96%, 5 grams. [Link]

- Corteva Agriscience LLC. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.

-

Kim, H., et al. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists. Bioorganic & Medicinal Chemistry Letters. 2016;26(2):568-572. [Link]

-

Mishra, A., et al. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals. 2022;12(5):699. [Link]

-

Nikitjina, L. S., et al. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. 2022;27(23):8283. [Link]

-

PrepChem.com. Synthesis of picolinic acid. [Link]

-

Raza, A., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. 2022;16:185-218. [Link]

-

Vazquez, E., et al. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Supramolecular Chemistry. 2013;25(9-11):626-635. [Link]

-

Verras, A., et al. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. International Journal of Molecular Sciences. 2021;22(3):1129. [Link]

-

Wang, Y., et al. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. 2023;28(3):1413. [Link]

- Janssen Pharmaceutica NV. WO2021076681A1 - Process for synthesis of picolinamides.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 4. 1261896-76-7|6-(5-Fluoro-2-methylphenyl)picolinic acid|BLD Pharm [bldpharm.com]

- 5. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]

- 6. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

An In-Depth Technical Guide to 6-(5-Fluoro-2-methylphenyl)picolinic acid (CAS Number: 1261896-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(5-Fluoro-2-methylphenyl)picolinic acid, identified by CAS number 1261896-76-7, is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its chemical structure, featuring a fluorinated phenyl ring attached to a picolinic acid moiety, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties and emerging applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6-(5-Fluoro-2-methylphenyl)picolinic acid is essential for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 1261896-76-7 | [1][2][3] |

| Molecular Formula | C13H10FNO2 | [1][2][3] |

| Molecular Weight | 231.22 g/mol | [1][3] |

| Purity | Typically ≥96% | [2] |

| Appearance | Solid (form may vary) | |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [3] |

Applications in Drug Discovery and Development

The primary application of 6-(5-Fluoro-2-methylphenyl)picolinic acid lies in its utility as a versatile building block in organic synthesis. It is particularly noted for its use in the creation of pharmaceutical intermediates and functional materials.[1]

Protein Degrader Building Block

A significant area of interest for this compound is its classification as a "Protein Degrader Building Block".[2] This suggests its potential incorporation into proteolysis-targeting chimeras (PROTACs) or similar molecules designed to induce the degradation of specific proteins within a cell. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

While specific examples of PROTACs incorporating 6-(5-Fluoro-2-methylphenyl)picolinic acid are not yet widely reported in peer-reviewed literature, its structural motifs are amenable to the synthetic strategies used to create these complex molecules. The picolinic acid portion can serve as a handle for linking to other molecular fragments, while the substituted phenyl ring can be modified to interact with specific protein targets.

Synthesis and Further Reactions

6-(5-Fluoro-2-methylphenyl)picolinic acid is available for purchase from various chemical suppliers, enabling its direct use in research and development projects.[1] For researchers interested in its synthesis, it is typically prepared through multi-step organic synthesis routes, likely involving cross-coupling reactions to form the biaryl scaffold.

Its chemical structure allows for a variety of subsequent chemical transformations:

-

Amide Coupling: The carboxylic acid group of the picolinic acid moiety is readily activated for amide bond formation, a key reaction in the synthesis of many pharmaceutical agents and the linkage of different components in PROTACs.

-

Esterification: The carboxylic acid can also be converted to an ester, which can be useful for modifying the compound's solubility or for use as a protecting group during a multi-step synthesis.

-

Further Functionalization: The aromatic rings can potentially be further functionalized, although this may require specific reaction conditions to control regioselectivity.

Safety and Handling

Based on available safety data sheets, 6-(5-Fluoro-2-methylphenyl)picolinic acid should be handled with care in a laboratory setting.

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-(5-Fluoro-2-methylphenyl)picolinic acid is a valuable chemical intermediate with promising applications in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its availability and versatile chemical nature make it an attractive starting material for the synthesis of novel therapeutic agents. As research in this area continues, the utility of this and similar building blocks is expected to grow, potentially leading to the development of new treatments for a range of diseases. Further investigation into its incorporation into functional molecules and the biological activities of its derivatives is warranted.

References

Sources

Synthesis pathways for 6-(5-Fluoro-2-methylphenyl)picolinic acid

An In-depth Technical Guide to the Synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(5-Fluoro-2-methylphenyl)picolinic acid is a substituted heteroaromatic carboxylic acid with significant potential as a key building block in the development of novel pharmaceuticals and functional materials. Its structure, which combines a picolinic acid moiety with a fluorinated phenyl group, offers a unique combination of chelating properties, metabolic stability, and opportunities for diverse chemical modifications. The picolinic acid scaffold is a prevalent feature in numerous biologically active molecules, while the inclusion of fluorine can enhance pharmacokinetic properties such as lipophilicity and binding affinity.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, with a focus on practical, field-proven methodologies and the underlying chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 6-(5-Fluoro-2-methylphenyl)picolinic acid primarily involves the disconnection of the carbon-carbon bond between the pyridine and phenyl rings. This approach points towards transition metal-catalyzed cross-coupling reactions as the most efficient and versatile strategies for its construction. Two prominent pathways emerge from this analysis: the Suzuki-Miyaura coupling and the Negishi coupling. Both methods offer reliable ways to form the target C-C bond, with the choice often depending on the availability of starting materials and desired reaction conditions.

Primary Synthetic Pathway: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and widely utilized method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acid reagents.[3] This makes it a preferred method for the synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Causality Behind Experimental Choices

The choice of the Suzuki-Miyaura pathway is dictated by the high efficiency and reliability of palladium-catalyzed cross-coupling of a 6-halopicolinate with an arylboronic acid. The ester functionality on the picolinic acid is crucial as it prevents the free carboxylic acid from interfering with the basic conditions of the reaction. The subsequent hydrolysis to the final product is typically a high-yielding and straightforward step.

Synthesis of Key Intermediates

1. 6-Halopicolinate (Ester)

A suitable starting material for the coupling is a 6-halopicolinate, such as methyl 6-bromopicolinate or methyl 6-chloropicolinate. 2-Bromo-6-chloropyridine is a commercially available and versatile precursor for such intermediates.[4] The bromine atom is generally more reactive in palladium-catalyzed couplings than the chlorine atom, allowing for selective reactions.[5]

2. (5-Fluoro-2-methylphenyl)boronic Acid

This key reagent is commercially available from various suppliers.[6][7][8] Its use is central to the Suzuki-Miyaura approach, serving as the source of the 5-fluoro-2-methylphenyl moiety.[6][9] This boronic acid derivative is a stable, crystalline solid, making it convenient to handle in the laboratory.[7]

The Suzuki-Miyaura Coupling Reaction

The core of this synthetic route is the palladium-catalyzed cross-coupling of a 6-halopicolinate with (5-fluoro-2-methylphenyl)boronic acid.

Caption: Suzuki-Miyaura coupling of key intermediates.

Final Step: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly employed and typically proceeds with high yield.[10]

Caption: Final hydrolysis step to the target molecule.

Alternative Synthetic Pathway: The Negishi Coupling

The Negishi coupling offers a powerful alternative for the synthesis, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[11] This method is particularly useful for coupling sp2-sp2 centers and is known for its high functional group tolerance.[11][12]

Synthesis of Key Intermediates

1. 6-Halopicolinate (Ester)

The same 6-halopicolinate used in the Suzuki-Miyaura pathway serves as the electrophilic partner in the Negishi coupling.

2. (5-Fluoro-2-methylphenyl)zinc Halide

The organozinc reagent can be prepared from the corresponding aryl bromide (1-bromo-5-fluoro-2-methylbenzene) via transmetalation with an organolithium reagent followed by the addition of a zinc salt (e.g., ZnCl₂), or by direct insertion of zinc metal.

The Negishi Coupling Reaction

The reaction couples the 6-halopicolinate with the pre-formed organozinc reagent.

Caption: Negishi coupling of key intermediates.

The subsequent hydrolysis of the ester to the final product follows the same procedure as in the Suzuki-Miyaura pathway.

Data Summary of Synthetic Pathways

| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |

| Key Reagents | 6-Halopicolinate, Arylboronic acid | 6-Halopicolinate, Arylzinc halide |

| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Palladium or Nickel (e.g., Pd(PPh₃)₄, Ni(acac)₂)[11] |

| Base | Required (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | Not always required |

| Advantages | Stability and commercial availability of boronic acids; good functional group tolerance.[3] | High reactivity of organozinc reagents; tolerance to a wide range of functional groups. |

| Disadvantages | Potential for protodeboronation of the boronic acid under basic conditions. | Organozinc reagents are moisture and air-sensitive and often need to be prepared in situ. |

Detailed Experimental Protocol: Suzuki-Miyaura Pathway

This protocol provides a detailed, step-by-step methodology for the synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid via the Suzuki-Miyaura coupling.

Caption: Experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described are based on well-established, high-yielding chemical transformations that are staples in modern organic synthesis. The progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and High-Performance Liquid Chromatography (HPLC). This multi-faceted analytical approach ensures the integrity of the synthesized compound.

References

-

MDPI. (2023). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Available at: [Link]

-

Gesynthem. (n.d.). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. Available at: [Link]

-

National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

-

Chemdad. (n.d.). 5-Fluoro-2-methylphenylboronic acid. Available at: [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

-

ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Available at: [Link]

-

National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Available at: [Link]

-

ACS Publications. (n.d.). Recent Developments in Negishi Cross-Coupling Reactions. Available at: [Link]

-

ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

-

ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Characterization of New Picolinate Metal Complexes. Available at: [Link]

-

Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Available at: [Link]

-

MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

-

ACS Publications. (n.d.). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Available at: [Link]

-

OCW. (n.d.). Directed (ortho) Metallation. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-FLUORO-5-METHYLPHENYLBORONIC ACID. Available at: [Link]

-

National Institutes of Health. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Available at: [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]

-

National Institutes of Health. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

-

Andrew G Myers Research Group. (n.d.). ortho metalation. Available at: [Link]

-

YouTube. (2019). mechanism of ester hydrolysis. Available at: [Link]

-

Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Available at: [Link]

- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.

-

National Institutes of Health. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Available at: [Link]

-

ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]

-

J&K Scientific. (n.d.). 2-Bromo-6-chloropyridine. Available at: [Link]

-

American Chemical Society. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. Available at: [Link]

-

Georgia Southern Commons. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Fluoro-2-methylphenylboronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 5-Fluoro-2-Methylphenyl Boronic Acid, CasNo.163517-62-2 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 9. 2-FLUORO-5-METHYLPHENYLBORONIC ACID [myskinrecipes.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

The Molecular Hijacking of Plant Growth: A Technical Guide to the Mechanism of Action of Fluorinated Picolinic Acid Herbicides

Introduction: A New Generation of Auxin Mimics

Fluorinated picolinic acids represent a significant advancement in the chemical control of broadleaf weeds. As a subclass of synthetic auxin herbicides, they leverage the plant's own growth-regulating machinery to induce a state of uncontrolled, lethal growth.[1][2] The incorporation of fluorine into the picolinic acid scaffold has been shown to enhance the herbicidal efficacy of these compounds, making them potent tools in modern agriculture.[2][3] This guide provides an in-depth exploration of the molecular mechanism by which these herbicides exert their phytotoxic effects, intended for researchers, scientists, and professionals in the field of drug and herbicide development. We will delve into the specific molecular interactions, the downstream signaling consequences, and the experimental methodologies used to elucidate this intricate process.

The Core Mechanism: Usurping the Auxin Signaling Pathway

The central mechanism of action of fluorinated picolinic acids is the hijacking of the plant's natural auxin perception and signaling pathway. Natural auxins, such as indole-3-acetic acid (IAA), are crucial hormones that regulate nearly every aspect of plant growth and development.[4] Synthetic auxins like the fluorinated picolinic acids mimic IAA, but their enhanced stability and persistence within the plant lead to a sustained and overwhelming hormonal signal, ultimately resulting in catastrophic developmental abnormalities and death.[5]

The key players in this molecular drama are the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of co-receptors and the Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressors .[4][6] In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs) , which are transcription factors that regulate the expression of auxin-responsive genes. This keeps the auxin signaling pathway in an "off" state.

When a natural auxin or a synthetic mimic like a fluorinated picolinic acid is present, it acts as a "molecular glue," facilitating the interaction between a TIR1/AFB receptor and an Aux/IAA repressor.[7][8][9] This binding event earmarks the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component, and subsequent degradation by the 26S proteasome.[4][10] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a host of downstream genes that lead to uncontrolled cell division, elongation, and ultimately, plant death.

Molecular Specificity: The Preferential Binding to AFB5

A critical aspect of the mechanism of action of fluorinated picolinic acids is their preferential binding to a specific member of the TIR1/AFB co-receptor family. While the TIR1/AFB family in the model plant Arabidopsis thaliana consists of six members, studies have shown that picolinate auxins, including fluorinated derivatives, exhibit a significantly higher affinity for AFB5 .[4][8][11][12] This specificity is a key determinant of their herbicidal activity and selectivity.

Molecular docking studies have provided insights into this preferential binding. Although a crystal structure of AFB5 with a fluorinated picolinic acid is not yet available, homology modeling based on the known structure of TIR1 suggests that the binding pocket of AFB5 is more accommodating to the structure of picolinic acid-based herbicides.[13] This preferential interaction is crucial for initiating the downstream signaling cascade that leads to phytotoxicity.

dot

Fig. 1: A diagram illustrating the molecular mechanism of action of fluorinated picolinic acids.

Quantitative Binding Affinities

The strength of the interaction between a synthetic auxin and its receptor is a key determinant of its herbicidal potency. While extensive quantitative structure-activity relationship (QSAR) studies have been conducted, specific dissociation constants (Kd) for fluorinated picolinic acids with purified AFB5 are not widely published in the public domain. However, comparative studies consistently demonstrate a higher affinity of picolinate herbicides for AFB5 compared to other TIR1/AFB family members.[11] For instance, picloram, a closely related picolinic acid herbicide, shows a clear preference for AFB5 in in vitro binding assays.[11] The development of novel fluorinated picolinates has been guided by molecular docking simulations that predict enhanced interaction with the AFB5 binding pocket.[13]

| Compound | Receptor Preference | Relative Binding Strength | Reference |

| Picloram | AFB5 > TIR1/AFB2 | High | [11] |

| Aminopyralid | AFB5 > TIR1/AFB2 | High | [11] |

| Halauxifen-methyl | AFB5 | High | [11] |

| Florpyrauxifen-benzyl | AFB5 | High | [11] |

Table 1: Receptor preference and relative binding strength of picolinic acid herbicides.

Experimental Protocols for Mechanistic Studies

Elucidating the mechanism of action of fluorinated picolinic acids relies on a suite of molecular and biochemical assays. Below are outlines of key experimental protocols.

In Vitro Pull-Down Assay to Assess Receptor-Ligand Interaction

This assay is fundamental for demonstrating the auxin-dependent interaction between the TIR1/AFB receptor and Aux/IAA proteins.

Objective: To determine if a fluorinated picolinic acid promotes the interaction between a specific TIR1/AFB receptor (e.g., AFB5) and an Aux/IAA protein.

Methodology:

-

Protein Expression and Purification:

-

Express and purify recombinant TIR1/AFB protein (e.g., His-tagged AFB5) from E. coli or insect cells.

-

Express and purify a recombinant Aux/IAA protein (e.g., GST-tagged IAA7) from E. coli.

-

-

Immobilization:

-

Immobilize the GST-tagged Aux/IAA protein on glutathione-agarose beads.

-

-

Binding Reaction:

-

Incubate the immobilized Aux/IAA protein with the purified TIR1/AFB protein in a binding buffer.

-

Perform parallel incubations in the presence of the fluorinated picolinic acid, a control auxin (e.g., IAA), and a no-auxin control.

-

-

Washing:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the tag on the TIR1/AFB protein (e.g., anti-His antibody).

-

Expected Outcome: A stronger band for the TIR1/AFB protein will be observed in the lanes corresponding to the incubations with the fluorinated picolinic acid and the positive control auxin, compared to the no-auxin control, demonstrating an auxin-dependent interaction.[9][14][15]

dot

Fig. 2: A flowchart outlining the key steps of an in vitro pull-down assay to investigate auxin-dependent protein-protein interactions.

Auxin-Responsive Gene Expression Analysis using RT-qPCR

This method quantifies the transcriptional changes induced by the herbicide, confirming the activation of the auxin signaling pathway.

Objective: To measure the relative expression levels of known auxin-responsive genes in plant tissues treated with a fluorinated picolinic acid.

Methodology:

-

Plant Treatment:

-

Treat seedlings or plant tissues with the fluorinated picolinic acid at various concentrations and for different durations. Include a mock-treated control.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the treated and control tissues.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for target auxin-responsive genes (e.g., GH3, SAUR family genes) and a reference gene for normalization (e.g., Actin).

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the delta-delta Ct method.

-

Expected Outcome: A significant upregulation of auxin-responsive genes in the herbicide-treated samples compared to the control, confirming the activation of the auxin signaling pathway.

The Basis of Selectivity and Herbicide Resistance

Selectivity: Why Broadleaf Weeds Succumb

The selectivity of fluorinated picolinic acids for broadleaf weeds (dicots) over grasses (monocots) is a complex phenomenon attributed to several factors, including differences in metabolism, translocation, and potentially, the auxin co-receptor machinery. While there is no definitive evidence of major structural differences in the TIR1/AFB receptors between monocots and dicots that would solely account for selectivity, subtle variations in receptor affinity and the downstream response network likely play a role. Furthermore, differences in vascular architecture and the ability to metabolize and detoxify the herbicide are thought to be significant contributors to the observed selectivity.

Herbicide Resistance: A Growing Challenge

The evolution of resistance to synthetic auxin herbicides is a growing concern. Resistance can arise through several mechanisms:

-

Target-Site Mutations: Mutations in the gene encoding the primary target, AFB5, can reduce the binding affinity of the herbicide, rendering the plant less sensitive. Specific mutations in AFB5 have been identified in resistant weed populations.[4][16]

-

Enhanced Metabolism: Increased activity of metabolic enzymes, such as cytochrome P450 monooxygenases, can lead to faster detoxification of the herbicide.

-

Altered Translocation: Changes in the plant's ability to transport the herbicide to its site of action can also contribute to resistance.

Understanding these resistance mechanisms at the molecular level is crucial for developing sustainable weed management strategies.

Conclusion: A Double-Edged Sword

Fluorinated picolinic acids are highly effective herbicides that exploit a fundamental plant growth pathway with remarkable precision. Their mechanism of action, centered on the high-affinity binding to the AFB5 auxin co-receptor, provides a clear example of how a deep understanding of molecular biology can be leveraged for agricultural innovation. However, the emergence of resistance underscores the importance of continued research to ensure the long-term efficacy of these valuable tools. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate interactions between synthetic auxins and the plant's hormonal signaling network.

References

-

Feng, L., Qu, R., Liu, Y., Zhang, Y., Wang, M., Yang, S., & Li, Y. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

Busi, R., Goggin, D. E., Onofri, A., Boutsalis, P., Preston, C., & Powles, S. B. (2018). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 69(2), 235-245. [Link]

-

Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477-485. [Link]

-

Walsh, T. A., Mag-isa, A. A., Gaponenko, A. V., & Paliy, O. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant physiology, 142(2), 542-552. [Link]

-

Li, Y., Feng, L., Qu, R., Liu, Y., Zhang, Y., Wang, M., & Yang, S. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

-

Qu, R., Feng, L., Liu, Y., Zhang, Y., Wang, M., Yang, S., & Li, Y. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(4), 892. [Link]

-

Konduri, S., Bhargavi, D., Prashanth, J., & Koya, P. R. (2021). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. ACS Omega, 6(1), 549-556. [Link]

-

Jeschke, P. (2011). Modern Crop Protection Compounds. Scribd. [Link]

-

Pierre-Jerome, E., Sgorbissa, A., & Trivedi, P. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS chemical biology, 9(3), 640-645. [Link]

-

Zenser, N., Dreher, K., & Callis, J. (2003). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 100(20), 11795-11800. [Link]

-

Al-Zain, A., Al-Wahaibi, L. H., & Al-Salim, N. I. (2022). The Phytotoxin Myrigalone A Triggers a Phased Detoxification Programme and Inhibits Lepidium sativum Seed Germination via Multiple Mechanisms including Interference with Auxin Homeostasis. International journal of molecular sciences, 23(8), 4417. [Link]

-

Wang, Y., Zhang, Y., Wang, Z., Li, Y., & Xu, Z. (2022). Auxin-Glucose Conjugation Protects the Rice (Oryza sativa L.) Seedlings Against Hydroxyurea-Induced Phytotoxicity by Activating UDP-Glucosyltransferase Enzyme. Frontiers in plant science, 13, 828414. [Link]

-

Yesbolatova, A., Saito, Y., & Kanemaki, M. T. (2026). Systematic evaluation of tools for auxin-inducible protein degradation in budding yeast. bioRxiv. [Link]

-

Ozga, J. A., Reinecke, D. M., & Ayele, B. T. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of experimental botany, 70(5), 1613-1625. [Link]

-

Walsh, T. A., Mag-isa, A. A., Gaponenko, A. V., & Paliy, O. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. PubMed. [Link]

-

Yu, H., Li, C., & Estelle, M. (2013). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant physiology, 162(2), 927-936. [Link]

-

Van den Berg, T., Stroobants, E., & Vissenberg, K. (2024). Spearmint targets microtubules by (−)-carvone. Horticulture Research. [Link]

-

Dharmasiri, N., Dharmasiri, S., Weijers, D., & Estelle, M. (2004). Auxin-induced SCFTIR1–Aux/IAA interaction involves stable modification of the SCFTIR1 complex. Proceedings of the National Academy of Sciences, 101(34), 12649-12654. [Link]

-

Gebreab, K. B., Wang, J., & Zhang, H. (2023). Computational Modeling of Human Serum Albumin Binding of Per- and Polyfluoroalkyl Substances Employing QSAR, Read-Across, and Docking. Environmental Science & Technology, 57(29), 10636-10647. [Link]

-

Yang, S., Liu, Y., Zhang, Y., Qu, R., Feng, L., & Li, Y. (2021). Structures of various picolinic acid auxin herbicides and... ResearchGate. [Link]

-

Bresolin, L., & Tiritan, M. E. (2021). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformitional Flexibility. Crystals, 11(11), 1362. [Link]

-

Li, Y., & Mizumoto, K. (2025). Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains. ResearchGate. [Link]

-

Prigge, M. J., Greenham, K., Zhang, Y., Santner, A., & Estelle, M. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes, Genomes, Genetics, 6(5), 1391-1400. [Link]

-

Purdue University. (n.d.). Herbicide Mode-of-Action Summary. Purdue Extension. [Link]

-

Wang, Y., Zhang, Y., Wang, Z., Li, Y., & Xu, Z. (2025). Synthesis, crystal structure, and BSA interaction with a new Co(II) complex based on 5-(trifluoromethyl)pyridine-2-carboxylic acid. ResearchGate. [Link]

-

Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]

-

Pierre-Jerome, E., Sgorbissa, A., & Trivedi, P. (2015). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS chemical biology, 10(5), 1345-1352. [Link]

-

Li, H., Liu, Y., & Chen, S. (2021). Molecular insights into the jasmonate signaling and associated defense responses against wilt caused by Fusarium oxysporum. OUCI. [Link]

-

Prigge, M. J., Greenham, K., Zhang, Y., Santner, A., & Estelle, M. (2015). The Arabidopsis Auxin Receptor F-box proteins AFB4 and AFB5 are Required for Response to the Synthetic A. bioRxiv. [Link]

-

Li, Y., & Mizumoto, K. (2024). Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains. STAR protocols, 5(3), 103133. [Link]

-

Tikhonova, M. A., & Salomatina, O. V. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Plants, 12(1), 234. [Link]

-

Parry, G., Calderon-Villalobos, L. I., & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Current opinion in plant biology, 12(5), 555-561. [Link]

-

Pierre-Jerome, E., Sgorbissa, A., & Trivedi, P. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Publications. [Link]

-

Feng, L., Qu, R., Liu, Y., Zhang, Y., Wang, M., Yang, S., & Li, Y. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. DRUG DISCOVERY. [Link]

-

Moss, W. N., & Nemhauser, J. L. (2015). Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics. Plant physiology, 169(1), 723-734. [Link]

-

Busi, R., Goggin, D. E., Onofri, A., Boutsalis, P., Preston, C., & Powles, S. B. (2017). Weed Resistance to Synthetic Auxin Herbicides:. Weed Science, 66(1), 1-10. [Link]

-

National Research Council (US) Committee on the Health Effects of Agent Orange: Update 2010. (2011). Chapter 4: Biologic Mechanisms. In Veterans and Agent Orange: Update 2010. National Academies Press (US). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Read "Veterans and Agent Orange: Update 11 (2018)" at NAP.edu [nationalacademies.org]

- 6. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. science.umd.edu [science.umd.edu]

- 10. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pnas.org [pnas.org]

- 16. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 6-(5-Fluoro-2-methylphenyl)picolinic Acid Derivatives

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

To my fellow researchers, scientists, and drug development professionals,

The relentless pursuit of novel therapeutic agents is the cornerstone of progress in medicine. It is in this spirit that we delve into the burgeoning landscape of 6-(5-fluoro-2-methylphenyl)picolinic acid derivatives. While this specific chemical scaffold is in the nascent stages of exploration, the foundational principles of medicinal chemistry and the wealth of knowledge surrounding its constituent parts—the picolinic acid core, the fluorinated phenyl ring, and the strategic methyl group—provide a compelling rationale for its investigation.

This technical guide is crafted not as a mere recitation of established facts, but as a forward-looking exploration of potential. As a Senior Application Scientist, my experience has taught me that true innovation often lies in the extrapolation of existing knowledge to novel chemical spaces. Herein, we will dissect the synthesis, explore the predicted biological activities, and detail the rigorous experimental methodologies required to unlock the therapeutic promise of 6-(5-fluoro-2-methylphenyl)picolinic acid derivatives. This document is intended to be a practical and intellectually stimulating resource, empowering you to embark on your own investigations into this exciting new class of compounds.

The Architectural Logic: Deconstructing the 6-(5-Fluoro-2-methylphenyl)picolinic Acid Scaffold

The therapeutic potential of a molecule is intrinsically linked to its structure. The 6-(5-fluoro-2-methylphenyl)picolinic acid scaffold is a deliberate convergence of functionalities, each contributing to its potential pharmacokinetic and pharmacodynamic profile.

-

The Picolinic Acid Core: A Substituted Pyridine Carboxylic Acid Picolinic acid, a simple isomer of nicotinic acid, has a rich history in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its ability to chelate metal ions is also a key feature that can be exploited in the design of enzyme inhibitors.[1] The carboxylic acid group provides a handle for the synthesis of a diverse library of derivatives, such as esters and amides, allowing for the fine-tuning of physicochemical properties.

-

The 6-Aryl Substitution: Introducing the Phenyl Ring The introduction of an aryl group at the 6-position of the picolinic acid ring is a common strategy in drug design to enhance biological activity. This substitution can introduce favorable π-π stacking interactions with biological targets and modulate the overall lipophilicity of the molecule.

-

Strategic Functionalization: The Fluoro and Methyl Groups:

-

Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of the molecule, influencing its pKa, dipole moment, and metabolic stability. Fluorine substitution can also lead to enhanced binding affinity with target proteins through the formation of favorable orthogonal multipolar interactions.

-

Methyl Group: The methyl group, while seemingly simple, plays a crucial role in providing steric bulk and increasing lipophilicity. Its placement at the 2-position of the phenyl ring can influence the dihedral angle between the phenyl and picolinic acid rings, thereby affecting the overall conformation of the molecule and its interaction with a binding site.

-

Synthetic Pathways: From Core to Diversified Library

The synthesis of 6-(5-fluoro-2-methylphenyl)picolinic acid and its derivatives is achievable through established organic chemistry methodologies. A general and adaptable synthetic strategy is paramount for creating a diverse library of compounds for biological screening.

Synthesis of the Core Scaffold: 6-(5-Fluoro-2-methylphenyl)picolinic Acid

A plausible and efficient route to the core scaffold involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Diversification Strategy: Amide and Ester Derivatives

With the core scaffold in hand, a library of derivatives can be readily synthesized to explore the structure-activity relationship (SAR). Amide and ester functionalities are commonly introduced to modulate properties such as solubility, cell permeability, and metabolic stability.

2.2.1. Amide Synthesis

Standard amide coupling conditions can be employed to react the carboxylic acid of the core scaffold with a variety of primary and secondary amines.

2.2.2. Ester Synthesis

Esterification can be achieved through Fischer esterification under acidic conditions or by reacting the acid chloride of the core scaffold with an alcohol.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally related compounds, we can hypothesize several promising avenues for the biological evaluation of 6-(5-fluoro-2-methylphenyl)picolinic acid derivatives.

Anticancer Activity: A Primary Focus

The pyridine and picolinamide moieties are present in numerous approved and investigational anticancer agents. The potential for these derivatives to exhibit anticancer activity is therefore a primary hypothesis.

3.1.1. Potential Mechanisms of Action

-

Kinase Inhibition: Many small molecule anticancer drugs function by inhibiting protein kinases that are aberrantly activated in cancer cells. The 6-aryl-picolinamide scaffold could potentially bind to the ATP-binding pocket of various kinases. The fluorine and methyl substitutions on the phenyl ring could be critical for achieving selectivity and potency.

-

Disruption of Protein-Protein Interactions: The rigidified conformation imparted by the 6-aryl substitution may allow these molecules to act as inhibitors of protein-protein interactions that are crucial for cancer cell survival and proliferation.

-

Induction of Apoptosis: Ultimately, an effective anticancer agent should induce programmed cell death (apoptosis) in cancer cells.

3.2.2. Experimental Protocol: Plaque Reduction Assay

This classic virology assay is used to quantify the reduction in infectious virus particles in the presence of a test compound.

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., influenza virus or a coronavirus) for 1 hour at 37°C to allow for viral attachment and entry.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for 2-3 days to allow for the formation of viral plaques (localized areas of cell death).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 (half-maximal effective concentration) value.

Structure-Activity Relationship (SAR) and Data Interpretation

A systematic SAR study is crucial for optimizing the biological activity of this novel scaffold.

| Derivative Type | Rationale for Synthesis | Expected Impact on Biological Activity |

| Amides (various amines) | Modulate hydrogen bonding potential, lipophilicity, and steric bulk. | Can significantly impact binding affinity and selectivity for the target protein. |

| Esters (various alcohols) | Act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. | Can improve oral bioavailability and pharmacokinetic profile. |

| Analogs with modified phenyl ring substitutions | Explore the electronic and steric requirements of the binding pocket. | Can enhance potency and selectivity. |

Concluding Remarks and Future Directions

The 6-(5-fluoro-2-methylphenyl)picolinic acid scaffold represents a promising, yet underexplored, area of medicinal chemistry. The strategic combination of a picolinic acid core with a specifically functionalized aryl group provides a strong foundation for the development of novel therapeutic agents, with anticancer and antiviral applications being particularly compelling starting points. The experimental protocols detailed in this guide provide a robust framework for the initial biological evaluation of a library of derivatives.

The path forward will undoubtedly involve iterative cycles of synthesis, biological testing, and SAR analysis. The insights gained from these initial studies will be invaluable in guiding the optimization of this novel scaffold towards a clinically viable drug candidate. It is my hope that this technical guide will serve as a catalyst for further research and development in this exciting new field.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

-

Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. Available at: [Link]

-

Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Pharmaceutical Chemistry Journal. Available at: [Link]

-

Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. bioRxiv. Available at: [Link]

-

Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. News-Medical.net. Available at: [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Available at: [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. Available at: [Link]

-

Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules. Available at: [Link]

-

Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. RSC Medicinal Chemistry. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. Available at: [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry. Available at: [Link]

-

Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

Sources

Role of 6-(5-Fluoro-2-methylphenyl)picolinic acid in protein degradation

An In-Depth Technical Guide to the Role of 6-(5-Fluoro-2-methylphenyl)picolinic Acid in Targeted Protein Degradation

Introduction